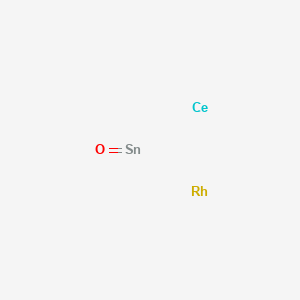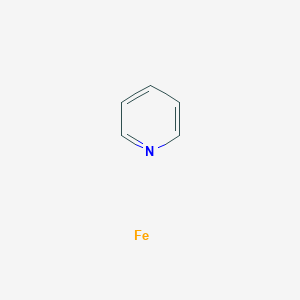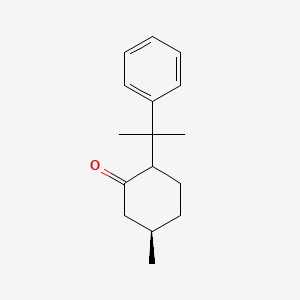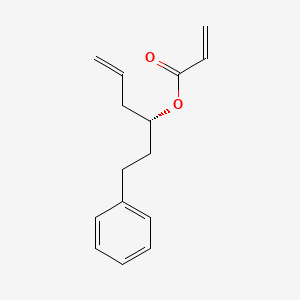![molecular formula C10H11N5O5 B14253263 4-[2-(2,4-Dinitrophenyl)hydrazinylidene]butanamide CAS No. 399030-30-9](/img/structure/B14253263.png)
4-[2-(2,4-Dinitrophenyl)hydrazinylidene]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(2,4-Dinitrophenyl)hydrazinylidene]butanamide is an organic compound that features a hydrazone functional group. This compound is characterized by the presence of a dinitrophenyl group, which is known for its electron-withdrawing properties, making it a valuable reagent in various chemical reactions and applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,4-Dinitrophenyl)hydrazinylidene]butanamide typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone under reflux conditions. For example, the reaction of 2,4-dinitrophenylhydrazine with 4-hydroxybenzaldehyde in ethanol under reflux conditions (338 K) for 4 hours yields the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to achieve higher yields and purity.
化学反応の分析
Types of Reactions
4-[2-(2,4-Dinitrophenyl)hydrazinylidene]butanamide undergoes various chemical reactions, including:
Condensation Reactions: Formation of hydrazones from aldehydes and ketones.
Oxidation and Reduction: The dinitrophenyl group can participate in redox reactions, altering the oxidation state of the compound.
Substitution Reactions: The nitro groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reagents: Common reagents include aldehydes, ketones, and reducing agents.
Conditions: Reactions are typically carried out under reflux conditions in solvents like ethanol or methanol.
Major Products
The major products formed from these reactions include various hydrazone derivatives, which can be further modified to yield a wide range of compounds with different functional groups .
科学的研究の応用
4-[2-(2,4-Dinitrophenyl)hydrazinylidene]butanamide has several scientific research applications:
作用機序
The mechanism of action of 4-[2-(2,4-Dinitrophenyl)hydrazinylidene]butanamide involves its ability to form stable hydrazone derivatives with carbonyl compounds. This reaction is facilitated by the electron-withdrawing nature of the dinitrophenyl group, which enhances the nucleophilicity of the hydrazine moiety. The compound can also participate in redox reactions, affecting various biochemical pathways .
類似化合物との比較
Similar Compounds
2,4-Dinitrophenylhydrazine: A closely related compound used for similar applications in detecting carbonyl compounds.
4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenol: Another hydrazone derivative with similar chemical properties.
Uniqueness
4-[2-(2,4-Dinitrophenyl)hydrazinylidene]butanamide is unique due to its specific structural features, which include a butanamide backbone and a dinitrophenyl group. These characteristics confer distinct reactivity and stability, making it a valuable compound in various scientific and industrial applications .
特性
CAS番号 |
399030-30-9 |
|---|---|
分子式 |
C10H11N5O5 |
分子量 |
281.23 g/mol |
IUPAC名 |
4-[(2,4-dinitrophenyl)hydrazinylidene]butanamide |
InChI |
InChI=1S/C10H11N5O5/c11-10(16)2-1-5-12-13-8-4-3-7(14(17)18)6-9(8)15(19)20/h3-6,13H,1-2H2,(H2,11,16) |
InChIキー |
OMZFRJNODQCLDT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CCCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-Methyl-3H-imidazo[4,5-f]quinolin-2-yl)nitrous amide](/img/structure/B14253184.png)






![3-methoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzamide](/img/structure/B14253234.png)
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-trityloxypentanoic acid](/img/structure/B14253236.png)

![Tert-butyl[(8-chlorooctyl)oxy]dimethylsilane](/img/structure/B14253246.png)
![methyl (2S)-2-[(4-nitrophenyl)sulfonylamino]pent-4-enoate](/img/structure/B14253250.png)
![1-{2-[3-(Prop-1-en-2-yl)phenyl]propyl}pyrrolidine](/img/structure/B14253251.png)
